molecular formula C8H14Cl2N2O B2784657 (6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2490420-54-5

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride

Cat. No. B2784657
CAS RN: 2490420-54-5
M. Wt: 225.11
InChI Key: KRLXIADKGPFGJG-UHFFFAOYSA-N
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Description

“(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490420-54-5 . It has a molecular weight of 225.12 . The compound is typically stored at room temperature . It appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)10-7(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 225.12 .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of (6-Methoxy-3-methylpyridin-2-yl)methanamine have been explored for their potential therapeutic applications. For instance, a study highlighted the synthesis and evaluation of a potent and selective antagonist of the alpha(v)beta(3) receptor, which shows promise for the prevention and treatment of osteoporosis (Hutchinson et al., 2003). Another research focused on the development of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline, demonstrating moderate to very good antibacterial and antifungal activities (Thomas et al., 2010).

Material Science Applications

In the field of material science, complexes bearing camphor-based iminopyridines were synthesized and characterized, showing efficient initiation of the ring-opening polymerization of rac-lactide, leading to heterotactic polylactide (PLA) with potential applications in biodegradable materials (Kwon et al., 2015).

Organic Synthesis and Catalysis

For organic synthesis and catalysis, the compound and its derivatives have been utilized in the synthesis of complex molecules and as catalysts in various reactions. A study demonstrated the synthesis of a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing the compound's utility in complex organic synthesis (Hirokawa et al., 2000). Another example includes the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, proposing the scaffold for constructing compound libraries in drug discovery (Yarmolchuk et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(6-methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-6-3-4-8(11-2)10-7(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLXIADKGPFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)OC)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-3-methylpyridin-2-yl)methanamine;dihydrochloride

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